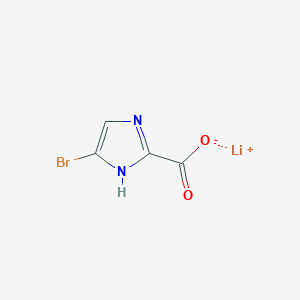
(2-aminopyrimidin-4-yl)phosphonic acid
描述
(2-Aminopyrimidin-4-yl)phosphonic acid (APPA) is a naturally occurring organic compound with a molecular structure that consists of a nitrogen atom, two carbon atoms, and one phosphorous atom linked together. APPA has a wide range of applications in the fields of medicine, agriculture, and biochemistry. In particular, it has been used in the synthesis of various drugs, as an inhibitor of enzymes, and as a chelating agent. This article will discuss the synthesis method of APPA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学研究应用
(2-aminopyrimidin-4-yl)phosphonic acid has a wide range of scientific research applications. It has been used in the synthesis of various drugs, such as antifungals, antibiotics, and antivirals. It has also been used as an inhibitor of enzymes, such as acetylcholinesterase and phospholipase A2. Moreover, (2-aminopyrimidin-4-yl)phosphonic acid has been used as a chelating agent, which is a compound that binds to metal ions and prevents them from participating in chemical reactions. Finally, (2-aminopyrimidin-4-yl)phosphonic acid has been used as a research tool in the study of various biochemical and physiological processes, such as protein folding and membrane transport.
作用机制
The mechanism of action of (2-aminopyrimidin-4-yl)phosphonic acid depends on its application. For example, when used as an inhibitor of enzymes, (2-aminopyrimidin-4-yl)phosphonic acid binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. When used as a chelating agent, (2-aminopyrimidin-4-yl)phosphonic acid binds to metal ions, preventing them from participating in chemical reactions. Finally, when used as a research tool, (2-aminopyrimidin-4-yl)phosphonic acid can interact with proteins, enzymes, and other molecules, allowing researchers to study their behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-aminopyrimidin-4-yl)phosphonic acid depend on its application. For example, when used as an inhibitor of enzymes, (2-aminopyrimidin-4-yl)phosphonic acid can inhibit the activity of the enzyme, resulting in a decrease in the biochemical and physiological processes that depend on the enzyme. When used as a chelating agent, (2-aminopyrimidin-4-yl)phosphonic acid can prevent metal ions from participating in biochemical and physiological processes. Finally, when used as a research tool, (2-aminopyrimidin-4-yl)phosphonic acid can interact with proteins, enzymes, and other molecules, allowing researchers to study their behavior.
实验室实验的优点和局限性
The advantages of using (2-aminopyrimidin-4-yl)phosphonic acid in lab experiments include its low cost, its availability in a variety of forms, and its wide range of applications. Its low cost makes it an attractive option for scientists on a budget. Its availability in a variety of forms makes it easy to find a form that is suitable for a particular experiment. Finally, its wide range of applications makes it a versatile tool for scientists.
The limitations of using (2-aminopyrimidin-4-yl)phosphonic acid in lab experiments include its potential toxicity, its instability in certain conditions, and its limited shelf life. Its potential toxicity means that it must be handled with care and used in a well-ventilated area. Its instability in certain conditions means that it must be stored and handled carefully. Finally, its limited shelf life means that it must be used within a certain period of time after it is synthesized.
未来方向
The potential future directions for (2-aminopyrimidin-4-yl)phosphonic acid include the development of new synthesis methods, the development of new applications, and the optimization of existing applications. New synthesis methods could be developed to make the synthesis of (2-aminopyrimidin-4-yl)phosphonic acid more efficient and cost-effective. New applications could be developed to expand the range of uses for (2-aminopyrimidin-4-yl)phosphonic acid. Finally, existing applications could be optimized to improve their effectiveness and efficiency.
合成方法
(2-aminopyrimidin-4-yl)phosphonic acid can be synthesized using several methods, including the condensation reaction of 2-aminopyrimidine and phosphonic acid, the phosphonation of 2-aminopyrimidine, and the reaction of phosphonamidates with 2-aminopyrimidine. In the condensation reaction, 2-aminopyrimidine and phosphonic acid are combined in the presence of an acid catalyst, such as sulfuric acid, to form (2-aminopyrimidin-4-yl)phosphonic acid. In the phosphonation reaction, 2-aminopyrimidine is reacted with a phosphonate reagent, such as triphenylphosphine, to form (2-aminopyrimidin-4-yl)phosphonic acid. Finally, the reaction of phosphonamidates with 2-aminopyrimidine produces (2-aminopyrimidin-4-yl)phosphonic acid.
属性
IUPAC Name |
(2-aminopyrimidin-4-yl)phosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N3O3P/c5-4-6-2-1-3(7-4)11(8,9)10/h1-2H,(H2,5,6,7)(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDPFALIUBQQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1P(=O)(O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N3O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276161 | |
| Record name | P-(2-Amino-4-pyrimidinyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminopyrimidin-4-yl)phosphonic acid | |
CAS RN |
99171-12-7 | |
| Record name | P-(2-Amino-4-pyrimidinyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99171-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | P-(2-Amino-4-pyrimidinyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![7-phenylpyrrolo[1,2-a]pyrimidine](/img/structure/B6596896.png)




![2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione](/img/structure/B6596942.png)
